molecular formula C25H32FNO4S2 B141777 Dexamethasone 21-(beta-isothiocyanatoethyl)thioether CAS No. 131567-23-2

Dexamethasone 21-(beta-isothiocyanatoethyl)thioether

Cat. No. B141777
M. Wt: 493.7 g/mol
InChI Key: WTZZZLTVUGGSLC-DCWIGXARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is a synthetic glucocorticoid drug that is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a modified form of dexamethasone, a commonly prescribed corticosteroid medication for the treatment of various inflammatory and autoimmune conditions. Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is a potent and selective agonist of the glucocorticoid receptor, which regulates the expression of numerous genes involved in immune and inflammatory responses.

Mechanism Of Action

Dexamethasone 21-(beta-isothiocyanatoethyl)thioether exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating the expression of genes involved in immune and inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, while promoting the expression of anti-inflammatory cytokines such as interleukin-10. It also suppresses the activation and proliferation of immune cells such as T cells and B cells, which play a key role in autoimmune and inflammatory diseases.

Biochemical And Physiological Effects

Dexamethasone 21-(beta-isothiocyanatoethyl)thioether has been shown to have a number of biochemical and physiological effects in various cell types and tissues. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the expression of genes involved in glucose metabolism and lipid metabolism. It can also affect the function of the hypothalamic-pituitary-adrenal axis, which regulates the body's response to stress.

Advantages And Limitations For Lab Experiments

Dexamethasone 21-(beta-isothiocyanatoethyl)thioether has several advantages for use in laboratory experiments. It is a potent and selective agonist of the glucocorticoid receptor, which allows for precise control of gene expression. It is also stable and bioavailable, which facilitates its use in in vivo experiments. However, it has some limitations, including potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are several future directions for research on dexamethasone 21-(beta-isothiocyanatoethyl)thioether. One area of interest is the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area is the investigation of the role of glucocorticoid signaling in cancer progression and metastasis, and the potential use of dexamethasone 21-(beta-isothiocyanatoethyl)thioether as a therapeutic agent in cancer treatment. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of dexamethasone 21-(beta-isothiocyanatoethyl)thioether on glucose and lipid metabolism, and to explore its potential use in the treatment of metabolic disorders such as diabetes and obesity.

Synthesis Methods

The synthesis of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves the reaction of dexamethasone with beta-isothiocyanatoethylthiol in the presence of a catalyst such as triethylamine. The resulting product is a thioether derivative of dexamethasone, which exhibits enhanced stability and bioavailability compared to the parent compound.

Scientific Research Applications

Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It is also used in cancer research to study the role of glucocorticoid signaling in tumor growth and metastasis.

properties

CAS RN

131567-23-2

Product Name

Dexamethasone 21-(beta-isothiocyanatoethyl)thioether

Molecular Formula

C25H32FNO4S2

Molecular Weight

493.7 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1

InChI Key

WTZZZLTVUGGSLC-DCWIGXARSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C

synonyms

Dex-NCS
dexamethasone 21-(beta-isothiocyanatoethyl)thioethe

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.